molecular formula C10H5BrFNO2 B11852763 2-Bromo-3-fluoroquinoline-4-carboxylic acid CAS No. 834884-13-8

2-Bromo-3-fluoroquinoline-4-carboxylic acid

Cat. No.: B11852763
CAS No.: 834884-13-8
M. Wt: 270.05 g/mol
InChI Key: SYYOZVMBKLKATJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 2 and 3 positions, respectively, and a carboxylic acid group at the 4 position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoroquinoline-4-carboxylic acid typically involves a series of halogenation and carboxylation reactions. One common method starts with the halogenation of quinoline derivatives to introduce the bromine and fluorine atoms. This is followed by deprotonation and carboxylation to introduce the carboxylic acid group at the 4 position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These processes are optimized for high yield and purity, often using specialized equipment and reagents to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-Bromo-3-fluoroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoroquinoline-4-carboxylic acid is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoroquinoline-2-carboxylic acid
  • 2-Fluoroquinoline-4-carboxylic acid
  • 3-Fluoroquinoline-4-carboxylic acid

Uniqueness

2-Bromo-3-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms, along with the carboxylic acid group, makes it a versatile compound for various applications .

Properties

CAS No.

834884-13-8

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

2-bromo-3-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-9-8(12)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H,14,15)

InChI Key

SYYOZVMBKLKATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Br)F)C(=O)O

Origin of Product

United States

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